molecular formula C7H11BrO3 B3047581 6-Bromo-1,4,8-trioxaspiro[4.5]decane CAS No. 1423031-10-0

6-Bromo-1,4,8-trioxaspiro[4.5]decane

Cat. No.: B3047581
CAS No.: 1423031-10-0
M. Wt: 223.06
InChI Key: YVCXYXUDSUQYNF-UHFFFAOYSA-N
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Description

“6-Bromo-1,4,8-trioxaspiro[4.5]decane” is a chemical compound with the CAS Number: 1423031-10-0 . It has a molecular weight of 223.07 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C7H11BrO3/c8-6-5-9-2-1-7 (6)10-3-4-11-7/h6H,1-5H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Antimalarial Activity

6-Bromo-1,4,8-trioxaspiro[4.5]decane and its derivatives have shown promising activity in malaria treatment. Research reveals that compounds like 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane exhibit significant activity against multi-drug resistant Plasmodium yoelii in mice and Plasmodium cynomolgi in rhesus monkeys (Singh et al., 2006).

Synthesis and Structural Insights

Studies have focused on synthesizing and understanding the structure of compounds like 1,6,9-Tri-oxaspiro[4.5]decanes from D-glucose, showcasing their potential as structural motifs in natural products with various biological activities, including antibiotics and anticancer agents (Cuny, 2020).

Chemical Synthesis Methods

Innovative synthesis methods have been developed for trioxaspiro[4.5]decane derivatives. For example, ultrasound-promoted one-pot synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione demonstrates a simplified process with advantages like shorter reaction time and higher yield (Li et al., 2010).

Properties

IUPAC Name

6-bromo-1,4,8-trioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXYXUDSUQYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284393
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-10-0
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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